molecular formula C5H9N5O2S B3130511 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea CAS No. 343374-78-7

1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea

Cat. No.: B3130511
CAS No.: 343374-78-7
M. Wt: 203.23 g/mol
InChI Key: ZGGHNAXHGNWIKO-UHFFFAOYSA-N
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Description

1-(N-Nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea is a synthetic thiourea derivative designed for advanced chemical and pharmaceutical research. Thiourea derivatives are a significant focal point in organic synthesis, renowned for their diverse biological activities and role as versatile intermediates . This compound is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers value this class of compounds for its potential in investigating new therapeutic agents. Thiourea derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including potent antibacterial and anti-biofilm effects against various Gram-positive and Gram-negative bacterial strains, making them candidates for addressing antimicrobial resistance . Furthermore, analogous compounds have shown promising anticancer properties, with studies indicating their ability to inhibit the growth of various human cancer cell lines and target specific molecular pathways involved in cancer progression . The antioxidant capacity of similar derivatives, assessed by methods like DPPH radical scavenging, is also a key area of investigation . The structure of thiourea allows it to function as a privileged scaffold in medicinal chemistry and as a versatile building block for synthesizing more complex heterocyclic systems, such as thiazoles, pyrimidines, and triazines . The presence of nitrogen and sulfur atoms in its structure enables it to serve as an effective ligand, forming stable coordination complexes with various metal centers, which can be explored for their unique chemical and biological properties . Researchers can utilize this compound as a key intermediate to develop novel chemical entities or to study structure-activity relationships in the pursuit of new bioactive molecules.

Properties

IUPAC Name

(1E)-1-[amino(nitramido)methylidene]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2S/c1-2-3-7-5(13)8-4(6)9-10(11)12/h2H,1,3H2,(H4,6,7,8,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGHNAXHGNWIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)N=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220604
Record name N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343374-78-7
Record name N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343374-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[Imino(nitroamino)methyl]-N′-2-propen-1-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea, with the CAS number 343374-78-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure

The molecular formula of 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea is C5H9N5O2SC_5H_9N_5O_2S. Its structure features a thiourea moiety, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds containing thiourea groups often exhibit significant antimicrobial properties. A study on related thiourea derivatives showed promising antibacterial activity against various strains of bacteria. For instance, derivatives demonstrated effectiveness against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Antiproliferative Effects

In vitro studies have highlighted the antiproliferative effects of thiourea derivatives on cancer cell lines. For example, certain thiourea compounds were tested against HeLa and A549 cell lines, with IC50 values indicating effective inhibition of cell proliferation. The observed IC50 values ranged from 226 to 242.52 µg/mL, suggesting potential for further development as anticancer agents .

The biological activity of 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea may be attributed to its ability to interact with biological targets through hydrogen bonding and coordination interactions. The presence of the nitro group can enhance the reactivity of the compound, potentially leading to increased efficacy in biological systems.

Data Summary

Biological Activity Tested Strain/Cell Line MIC/IC50 Value
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus78.12 µg/mL
AntiproliferativeHeLa226 µg/mL
AntiproliferativeA549242.52 µg/mL

Case Studies

  • Antimicrobial Properties : A study conducted on various thiourea derivatives found that those with structural similarities to 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of functional groups in enhancing antimicrobial efficacy .
  • Anticancer Activity : In another investigation focusing on antiproliferative effects, researchers evaluated a series of thiourea compounds against human cancer cell lines, revealing that modifications in the thiourea structure could lead to enhanced cytotoxicity. The findings suggest that further structural optimization could yield more potent anticancer agents .

Comparison with Similar Compounds

Substituent Effects and Molecular Conformation

Thiourea derivatives exhibit conformational flexibility influenced by substituents. Key comparisons include:

  • Acyl Thioureas (e.g., 1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea): Acyl groups promote an "S-shape" conformation, where the C=O and C=S bonds adopt opposite orientations . Computational studies confirm this planar arrangement, with aryl substituents (e.g., 2,4,6-trimethylphenyl) oriented perpendicular to the thiourea plane .
  • Aryl/Allyl Thioureas (e.g., 3-(Prop-2-en-1-yl)-1-{[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino}thiourea): The allyl group in this analog () creates a dihedral angle of 8.45° between the benzene ring and the thiourea moiety, suggesting partial conjugation disruption. The nitro group in the target compound may further distort this angle due to its stronger electron-withdrawing nature.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in thioureas govern their crystal packing and stability:

  • Target Compound :
    While direct data on 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea are absent, structurally similar allyl thioureas () exhibit N–H···S hydrogen bonds forming C(4) chains along the [010] direction. These interactions are critical for stabilizing screw-axis symmetry in the crystal lattice .

  • Aryl Thioureas :
    Acyl thioureas () may form different hydrogen-bonding motifs due to the presence of C=O groups, which can compete with C=S for hydrogen-bond acceptors. For example, N–H···O interactions might dominate over N–H···S in such cases.

Data Table: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Substituent 1 Substituent 2 Molecular Weight (g/mol) Conformation Hydrogen Bonding Biological Activity
1-(N-Nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea N-Nitrocarbamimidoyl Prop-2-en-1-yl ~210 (estimated) Likely non-planar N–H···S (hypothesized) Not reported
3-(Prop-2-en-1-yl)-1-{[(1E)-tetrahydronaphthalenylidene]amino}thiourea Tetrahydronaphthalenylidene amino Prop-2-en-1-yl ~315 (estimated) Dihedral angle 8.45° N–H···S C(4) chains None reported
1-(Adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea Adamantane carbonyl 2,4,6-Trimethylphenyl ~400 (estimated) S-shape N–H···O/S (hypothesized) Not mentioned
1-(5-Bromopyridin-2-yl)-3-[2-(isoindoloquinoxalinyl)ethyl]thiourea 5-Bromopyridin-2-yl Isoindoloquinoxalinyl ~550 (estimated) Unknown Unknown No HIV-1 RT inhibition
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl-dimethylamino Perfluorophenyl 367.38 Unknown Enhanced N–H···S (likely) Catalog compound (no data)

Key Research Findings

  • Conformational Flexibility: The S-shape in acyl thioureas contrasts with the likely non-planar arrangement of nitro-substituted derivatives, emphasizing substituent-dependent conformational control.
  • Hydrogen-Bonding Hierarchy : N–H···S interactions dominate in allyl/aryl thioureas , while acyl groups may shift preferences to N–H···O .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea and related thiourea derivatives?

  • Methodology : Thiourea derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, alkyl/aryl thioureas react with functionalized pyrazoles or benzimidazoles to form substituted thioureas. Reactions often use polar aprotic solvents (e.g., DMF or ethanol) under reflux, followed by purification via recrystallization or column chromatography. Structural confirmation relies on elemental analysis, 1H^1H-/13C^{13}C-NMR, and FT-IR spectroscopy .

Q. How is the structural characterization of this compound performed in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Bruker APEX2 diffractometers, with structure solution via SHELXT and refinement via SHELXL. Hydrogen-bonding networks and torsion angles are analyzed to determine molecular conformation. For example, weak N–H⋯S hydrogen bonds often stabilize crystal packing along specific crystallographic axes .

Q. What biological activities have been investigated for structurally analogous thiourea derivatives?

  • Methodology : Antioxidant and anticancer activities are commonly assessed. Antioxidant assays (e.g., DPPH radical scavenging) measure IC50_{50} values, while anticancer studies use MTT assays against cell lines (e.g., HeLa or MCF-7). Structure-activity relationships (SARs) often correlate substituent electronegativity or steric effects with bioactivity .

Q. What spectroscopic techniques are critical for validating the purity and structure of this compound?

  • Methodology :

  • Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S.
  • FT-IR : Identifies characteristic N–H (3100–3300 cm1^{-1}) and C=S (1200–1250 cm1^{-1}) stretches.
  • NMR : 1H^1H-NMR reveals proton environments (e.g., allyl protons at δ 5.1–5.8 ppm), while 13C^{13}C-NMR confirms thiourea carbonyl (δ 170–180 ppm) .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., twinning or disorder) impact structural analysis of thiourea derivatives?

  • Methodology : SHELXL’s TWIN/BASF commands handle twinning, while PART/SUMP restraints address disordered moieties. High-resolution data (e.g., <1.0 Å) improves refinement accuracy. For example, in 1-(cyclopentylideneamino)-3-(prop-2-en-1-yl)thiourea, disorder in the allyl group required iterative refinement cycles .

Q. How can researchers resolve contradictions in bioactivity data across thiourea derivatives with similar substituents?

  • Methodology :

  • Statistical analysis : Multivariate regression identifies outliers or confounding variables (e.g., solvent polarity in assays).
  • Computational docking : Molecular dynamics (MD) simulations (e.g., AutoDock Vina) compare ligand-receptor binding affinities.
  • Experimental validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate substituent effects .

Q. What computational approaches are used to predict the reactivity and stability of this compound?

  • Methodology :

  • DFT calculations : Gaussian09 or ORCA software optimize geometries at B3LYP/6-311++G(d,p) level. HOMO-LUMO gaps predict electrophilic/nucleophilic sites.
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to infer hydrogen-bonding propensity .

Q. How do substituent modifications (e.g., nitro vs. methoxy groups) influence the compound’s supramolecular assembly?

  • Methodology : Compare crystal packing motifs via Mercury (CCDC). For example, nitro groups enhance π-π stacking in aryl-thioureas, while methoxy groups favor C–H⋯O interactions. Hirshfeld surface analysis quantifies intermolecular contacts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea
Reactant of Route 2
1-(N-nitrocarbamimidoyl)-3-(prop-2-en-1-yl)thiourea

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